Dimethyl acetamidomalonate
Overview
Description
Dimethyl acetamidomalonate is an organic compound that is commonly used in the synthesis of amino acids and other biologically active molecules. It is a derivative of malonic acid, with an acetamido group and two methyl ester groups attached to the central carbon atom. This compound is of significant interest in organic chemistry due to its versatility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl acetamidomalonate typically involves the following steps:
Preparation of Dimethyl Malonate: Dimethyl malonate is prepared by esterification of malonic acid with methanol in the presence of an acid catalyst.
Formation of Isonitrosomalonate: Dimethyl malonate is then reacted with sodium nitrite and acetic acid to form dimethyl isonitrosomalonate.
Reduction and Acetylation: The isonitrosomalonate is reduced using zinc powder in glacial acetic acid and acetic anhydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves:
Large-scale Esterification: Using industrial reactors for the esterification of malonic acid with methanol.
Controlled Addition of Sodium Nitrite: Ensuring precise temperature control and addition rates to form isonitrosomalonate.
Efficient Reduction and Acetylation: Utilizing continuous flow reactors for the reduction and acetylation steps to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Dimethyl acetamidomalonate undergoes several types of chemical reactions, including:
Alkylation: The compound can be alkylated at the methylene group between the ester groups.
Hydrolysis: Both the ester and amide groups can be hydrolyzed under acidic or basic conditions.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form various products.
Common Reagents and Conditions
Alkylation: Typically performed using alkyl halides in the presence of a strong base such as sodium ethoxide.
Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Decarboxylation: Usually carried out by heating the compound in the presence of a catalyst.
Major Products
Alkylation: Produces substituted malonates.
Hydrolysis: Yields malonic acid derivatives and acetamide.
Decarboxylation: Forms various carboxylic acids and amines.
Scientific Research Applications
Dimethyl acetamidomalonate is widely used in scientific research due to its versatility. Some of its applications include:
Synthesis of Amino Acids: It serves as a precursor in the synthesis of both natural and unnatural amino acids.
Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients, particularly in the development of drugs for neurological disorders.
Biological Studies: Employed in the study of enzyme mechanisms and metabolic pathways.
Industrial Chemistry: Utilized in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of dimethyl acetamidomalonate involves its reactivity as a nucleophile and its ability to form stable intermediates. The compound can undergo nucleophilic substitution reactions, where the acetamido group acts as a leaving group. Additionally, the ester groups can participate in various condensation and hydrolysis reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Diethyl acetamidomalonate: Similar structure but with ethyl ester groups instead of methyl.
Dimethyl malonate: Lacks the acetamido group, making it less reactive in certain types of reactions.
Diethyl malonate: Similar to dimethyl malonate but with ethyl ester groups.
Uniqueness
Dimethyl acetamidomalonate is unique due to the presence of both acetamido and ester groups, which confer distinct reactivity patterns. This makes it particularly useful in the synthesis of complex molecules, where selective reactions are required.
Properties
IUPAC Name |
dimethyl 2-acetamidopropanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO5/c1-4(9)8-5(6(10)12-2)7(11)13-3/h5H,1-3H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQXZPUFDGYORW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50303210 | |
Record name | dimethyl acetamidomalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50303210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60187-67-9 | |
Record name | 60187-67-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157352 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | dimethyl acetamidomalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50303210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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